Cas no 941920-05-4 (N-3-(2-oxopiperidin-1-yl)phenyl-N'-(2-phenylethyl)ethanediamide)

N-3-(2-oxopiperidin-1-yl)phenyl-N'-(2-phenylethyl)ethanediamide is a specialized diamide compound featuring a 2-oxopiperidinyl and phenylethyl moiety. Its unique structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development. The presence of the 2-oxopiperidine ring may enhance binding affinity to biological targets, while the phenylethyl group contributes to lipophilicity, influencing pharmacokinetic properties. This compound is of interest for researchers exploring protease inhibition or modulation of neurological pathways due to its hybrid heterocyclic-aromatic framework. Its synthetic versatility allows for further derivatization, making it a valuable building block in the design of novel bioactive molecules.
N-3-(2-oxopiperidin-1-yl)phenyl-N'-(2-phenylethyl)ethanediamide structure
941920-05-4 structure
Product Name:N-3-(2-oxopiperidin-1-yl)phenyl-N'-(2-phenylethyl)ethanediamide
CAS No:941920-05-4
MF:C21H23N3O3
MW:365.425625085831
CID:5501089
Update Time:2025-06-26

N-3-(2-oxopiperidin-1-yl)phenyl-N'-(2-phenylethyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(2-phenylethyl)oxamide
    • N-3-(2-oxopiperidin-1-yl)phenyl-N'-(2-phenylethyl)ethanediamide
    • Inchi: 1S/C21H23N3O3/c25-19-11-4-5-14-24(19)18-10-6-9-17(15-18)23-21(27)20(26)22-13-12-16-7-2-1-3-8-16/h1-3,6-10,15H,4-5,11-14H2,(H,22,26)(H,23,27)
    • InChI Key: JNAAOPZDYWFMRU-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CC=CC=C1)(=O)C(NC1=CC=CC(N2CCCCC2=O)=C1)=O

N-3-(2-oxopiperidin-1-yl)phenyl-N'-(2-phenylethyl)ethanediamide Pricemore >>

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Additional information on N-3-(2-oxopiperidin-1-yl)phenyl-N'-(2-phenylethyl)ethanediamide

N-3-(2-Oxopiperidin-1-Yl)Phenyl-N'-(2-Phenylethyl)Ethanediaamide: A Comprehensive Overview

N-3-(2-Oxopiperidin-1-Yl)Phenyl-N'-(2-Phenylethyl)Ethanediaamide, also known by its CAS registry number CAS No. 941920-05-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of ethanediamides, which are derivatives of ethanedioic acid, and its structure incorporates both a piperidine ring and a phenethyl group, making it a versatile molecule for further research and development.

The molecular structure of this compound is characterized by a central ethanediamide group, which serves as a bridge between two distinct substituents: the 3-(2-Oxopiperidin-1-Yl)phenyl group and the 2-Pheylethyl group. The presence of the oxopiperidine ring introduces rigidity and potential hydrogen bonding capabilities, while the phenethyl group adds hydrophobicity and aromaticity to the molecule. These structural features make this compound an interesting candidate for studies in medicinal chemistry, particularly in drug design and optimization.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of compounds like N-3-(2-Oxopiperidin-1-Yl)Phenyl-N'-(2-Pheylethyl)Ethanediaamide. For instance, molecular docking studies have revealed that this compound exhibits promising binding affinities towards certain therapeutic targets, such as protein kinases and G-protein coupled receptors (GPCRs). These findings suggest that it could be a lead compound for developing novel therapeutics in areas such as oncology, neurodegenerative diseases, or inflammatory conditions.

In addition to its pharmacological potential, this compound has also been explored for its role in materials science. The unique combination of functional groups in its structure allows for potential applications in polymer chemistry or as a precursor for advanced materials. For example, researchers have investigated its use in synthesizing stimuli-responsive polymers, where the ethanediamide moiety can act as a crosslinking agent under specific conditions.

The synthesis of CAS No. 941920-05-4 involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity. Green chemistry principles have also been applied to develop more sustainable methods for producing this compound, reducing environmental impact while maintaining high-quality standards.

From an analytical standpoint, modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) have been employed to confirm the structure and purity of this compound. These analyses are crucial for ensuring consistency in both research and industrial applications.

In conclusion, N-3-(2-Oxopiperidin-1-Yl)Phenyl-N'-(2-Pheylethyl)Ethanediaamide (CAS No. 941920-05-4) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural complexity offers numerous opportunities for further exploration, particularly in drug discovery and materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic and industrial projects.

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